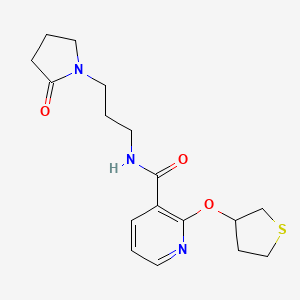

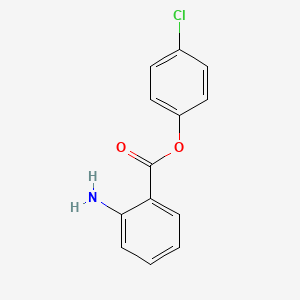

4-Chlorophenyl 2-aminobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlorophenyl 2-aminobenzoate is a chemical compound with the molecular formula C13H10ClNO2 . It is used in various chemical reactions and has been the subject of several research studies .

Synthesis Analysis

Amino derivatives of 4-chlorophenacyl benzoate are synthesized by reacting 4-chlorophenacyl bromide with ortho-, meta- and para-amino substituted benzoic acids separately using a slight excess of potassium carbonate in N,N-dimethyformamide medium at room temperature . This reaction offers convenience, mild conditions, high purity, and good yield .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chlorophenyl 2-aminobenzoate are not detailed in the sources I found, it’s known that this compound can participate in various chemical reactions due to its functional groups .Wissenschaftliche Forschungsanwendungen

Synthetic and Photo-Chemistry

4-Chlorophenyl 2-aminobenzoate and its derivatives play a vital role in synthetic and photo-chemistry . They are used as protecting groups for carboxylic acids in organic synthesis . These compounds are photosensitive blocking groups that can be cleaved under mild conditions .

Organic Acid Identification

These compounds are used for the identification of organic acids . The ease of cleaving these photosensitive blocking groups under completely neutral and mild conditions makes them ideal for this application .

Synthetic Chemistry

Derivatives of 4-chlorophenyl 2-aminobenzoate have found vital applications in synthetic chemistry . They are used in the synthesis of imidazoles and oxazoles, as well as benzoxazepine .

Pharmaceutical Research and Development

Para-aminobenzoic acid (PABA), a derivative of 4-chlorophenyl 2-aminobenzoate, is a commonly used building block in pharmaceuticals . Its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups make it ideal for the development of a wide range of novel molecules with potential medical applications .

Therapeutic Applications

PABA compounds, including 4-chlorophenyl 2-aminobenzoate, have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests their potential as therapeutic agents in future clinical trials .

Molecular Targets

PABA-based therapeutic chemicals, including 4-chlorophenyl 2-aminobenzoate, are used as molecular targets in biological processes . They are included in a massive chemical database of molecules having drug-like effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-chlorophenyl) 2-aminobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRDYRPKKYCAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl 2-aminobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B2709865.png)

![N-(3-chlorophenyl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2709876.png)

![O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2709879.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2709882.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709884.png)